molecular formula C8H16N2O2 B1481020 2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one CAS No. 2091689-54-0

2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1481020
CAS No.: 2091689-54-0
M. Wt: 172.22 g/mol
InChI Key: LVHSGZKSPICDLS-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of enzyme inhibition and receptor interaction. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and an amino group. Its structural formula can be represented as follows:

C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}

This molecular configuration suggests potential interactions with various biological targets, particularly enzymes.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : The compound has been tested against various enzymes, revealing promising inhibitory effects.
  • Receptor Binding : Studies indicate its potential to bind to specific receptors, which may mediate its biological effects.

Enzyme Inhibition Studies

A pivotal study focused on the inhibitory effects of this compound on urease, an enzyme critical for the survival of Helicobacter pylori. The results demonstrated an IC50 value indicating effective inhibition:

CompoundIC50 (μM)Target Enzyme
This compound25.5 ± 3.0Urease

This inhibition is significant as it suggests potential therapeutic applications in treating H. pylori infections, which are linked to gastric ulcers and cancer.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to the active site of urease. The docking results indicated favorable interactions with key residues within the active site, supporting its role as a potential urease inhibitor.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anti-Ulcer Activity : In vivo studies demonstrated that administration of the compound significantly reduced ulcer formation in animal models infected with H. pylori.
  • Neuroprotective Effects : Research indicated that the compound may exert neuroprotective effects by modulating neurotransmitter levels, suggesting its utility in neurodegenerative disorders.

Properties

IUPAC Name

2-amino-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-6-3-10(8(12)2-9)4-7(6)5-11/h6-7,11H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHSGZKSPICDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
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Reactant of Route 4
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

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